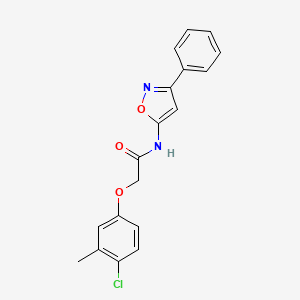![molecular formula C19H19ClN2O4S B11403933 2-(4-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B11403933.png)
2-(4-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a methylbenzenesulfonyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the substituent groups. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base, which is then cyclized with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazole ring or the substituent groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified oxazole derivatives with altered functional groups.
Scientific Research Applications
2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE can be compared with other similar compounds, such as:
2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: Lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.
2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-1,3-OXAZOL-5-AMINE: Lacks the methylbenzenesulfonyl group, which may influence its solubility and interaction with molecular targets.
2-(4-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)-1,3-OXAZOL-5-AMINE:
The uniqueness of 2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE lies in the combination of its functional groups, which impart specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C19H19ClN2O4S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13-3-9-16(10-4-13)27(23,24)19-18(21-11-12-25-2)26-17(22-19)14-5-7-15(20)8-6-14/h3-10,21H,11-12H2,1-2H3 |
InChI Key |
WWZKZUXUIGMKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11403855.png)
![4-(4-butoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403859.png)

![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11403865.png)
![ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11403874.png)
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B11403876.png)
![4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11403887.png)
![11-methyl-7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403894.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-chlorobenzamide](/img/structure/B11403902.png)
![5-chloro-2-(ethylsulfanyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B11403907.png)
![N-[2-(5-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11403910.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11403927.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11403929.png)
![7-(5-chloro-2-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403945.png)
